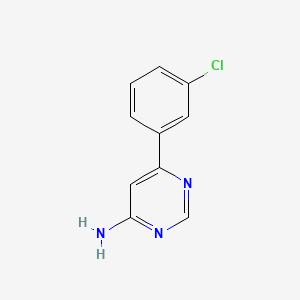

6-(3-Chlorophenyl)pyrimidin-4-amine

概述

描述

6-(3-Chlorophenyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms at positions 1 and 3Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 3-chlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .

化学反应分析

Types of Reactions: 6-(3-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are typically used under mild conditions.

Major Products Formed:

- Substituted phenylpyrimidines

- Pyrimidine N-oxides

- Aminopyrimidines

- Biaryl compounds

科学研究应用

Overview

6-(3-Chlorophenyl)pyrimidin-4-amine is a heterocyclic compound notable for its diverse applications in medicinal chemistry and biological research. The compound's structure, featuring a pyrimidine ring substituted with a chlorine atom and a 3-chlorophenyl group, enhances its reactivity and biological activity. This article delves into the scientific research applications of this compound, highlighting its significance in various fields.

Medicinal Chemistry

This compound has garnered attention for its potential as an antitubercular agent. Research indicates that it exhibits significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound's mechanism of action involves interactions with specific proteins essential for the bacterium's survival, which can be elucidated through binding affinity studies and inhibition assays .

Table 1: Biological Activity Against Mycobacterium tuberculosis

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | Significant | Inhibits target proteins associated with Mtb |

| Other pyrimidine derivatives | Variable | Various mechanisms depending on structure |

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies, particularly in the development of inhibitors targeting specific enzymes involved in disease pathways. Its structural features allow it to act as a ligand in complex biochemical interactions, facilitating the design of new therapeutic agents.

Synthesis of Bioactive Compounds

As a building block, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. This application is crucial in developing novel pharmaceuticals and agrochemicals, where modifications can lead to enhanced efficacy and specificity.

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular compounds, this compound was identified as a lead candidate due to its potent activity against clinical strains of M. tuberculosis. The study involved screening a library of compounds, leading to the identification of several derivatives with improved pharmacokinetic profiles and reduced toxicity compared to conventional therapies .

Case Study 2: Enzyme Inhibition

Another significant study explored the role of this compound as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated promising results in vitro, showing significant inhibition rates against target enzymes. This finding supports further development as a potential anticancer agent .

作用机制

The mechanism of action of 6-(3-Chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .

相似化合物的比较

- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine

- 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 6-Methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Comparison: 6-(3-Chlorophenyl)pyrimidin-4-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

生物活性

6-(3-Chlorophenyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, recognized for its diverse biological activities, particularly its potential as an antitubercular agent. This compound has garnered attention due to its inhibitory effects on Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Understanding its biological activity, mechanism of action, and pharmacokinetic properties is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7ClN4

- Molecular Weight : 220.64 g/mol

- ClogP : Less than 4, indicating favorable drug-like properties.

This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a 3-chlorophenyl group at the nitrogen atom. Such structural characteristics contribute to its biological activity.

The primary target of this compound is Mycobacterium tuberculosis . The compound's mode of action involves:

- Inhibition of Growth : It disrupts the normal functioning of mycobacterial cells, leading to growth inhibition.

- Biochemical Pathways : The compound interferes with essential metabolic pathways in M. tuberculosis, which is critical for its survival and replication.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against M. tuberculosis. In vitro studies indicate that it effectively inhibits the growth of this pathogen, making it a promising candidate for further development as an antitubercular agent .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the pyrimidine structure can enhance biological activity. For example, various substituents at different positions on the pyrimidine ring have been explored to optimize potency and selectivity against M. tuberculosis .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Cyclopropylmethylamide | 72 nM | |

| Compound B | Morpholine | 100 nM | |

| This compound | 3-Chlorophenyl | Active |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it maintains favorable drug-like properties. Key pharmacokinetic parameters include:

- ClogP : Less than 4, indicating good lipophilicity.

- Molecular Weight : Below 400 g/mol, which is favorable for oral bioavailability.

These properties suggest that the compound could be optimized further for better absorption and efficacy in vivo.

Case Studies and Research Findings

Recent studies have focused on optimizing pyrimidine derivatives for enhanced activity against M. tuberculosis. For instance, modifications to the substituents have resulted in compounds with improved potency and selectivity.

Example Study

In a study evaluating various pyrimidine derivatives, it was found that compounds with specific substitutions exhibited up to a tenfold increase in activity compared to their predecessors . This highlights the importance of SAR in developing effective antitubercular agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Chlorophenyl)pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or Suzuki coupling for pyrimidine core formation. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce trial counts while identifying critical parameters . Computational tools like quantum chemical reaction path searches (e.g., ICReDD's approach) can predict viable pathways and guide experimental prioritization .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Combine / NMR for aromatic proton/environment analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Compare spectral data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) to validate substituent positioning .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR or CDK targets) using fluorescence-based assays. Assess antimicrobial activity via broth microdilution against Gram-positive/negative strains. Cross-reference bioactivity trends with structurally similar molecules (e.g., pyrido[3,4-d]pyrimidines in ) to identify potential scaffolds .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : Computational modeling (e.g., DFT calculations) evaluates electron-withdrawing effects of the chlorine substituent on reaction intermediates. Compare Hammett constants () to predict activation barriers for Suzuki or Buchwald-Hartwig couplings. Experimental validation via kinetic studies under varied electronic environments (e.g., substituent variations in ) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects and dynamic conformations. For instance, discrepancies in NMR peaks may arise from unexpected tautomerism, as seen in pyrimidin-4-amine derivatives (). Validate with 2D NMR (COSY, NOESY) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in anticancer research?

- Methodological Answer : Synthesize analogs with substitutions at the pyrimidine C2/C4 positions and the chlorophenyl ring. Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with cytotoxicity data. Cross-reference trends with fused pyridine-pyrimidine systems () to prioritize modifications .

Q. What advanced separation techniques improve yield and purity during scale-up?

- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) to isolate low-solubility intermediates. Simulate chromatographic conditions (HPLC/UPLC) using AI-driven platforms (e.g., COMSOL Multiphysics) to optimize mobile phase composition and gradient profiles .

Q. Data Analysis and Experimental Design

Q. How should researchers design multi-parametric stability studies for this compound under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) with DoE to assess temperature, humidity, and light exposure. Use mass spectrometry (LC-MS) to track degradation products and kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. What statistical methods are most effective for analyzing dose-response data in toxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC/EC values. Bootstrap resampling minimizes bias in small datasets. Compare with toxicity profiles of chlorophenyl-containing triazines () to identify structural liability trends .

属性

IUPAC Name |

6-(3-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。